molecular formula C6H4BrN3 B582153 3-Bromo-5H-pyrrolo[2,3-B]pyrazine CAS No. 1260665-49-3

3-Bromo-5H-pyrrolo[2,3-B]pyrazine

Cat. No.: B582153
CAS No.: 1260665-49-3
M. Wt: 198.023
InChI Key: JOCWQJGZBIFQLM-UHFFFAOYSA-N
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Description

3-Bromo-5H-pyrrolo[2,3-B]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities. The presence of bromine at the 3-position of the pyrrolo[2,3-B]pyrazine scaffold enhances its reactivity and potential for various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5H-pyrrolo[2,3-B]pyrazine can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5H-pyrrolo[2,3-B]pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrrolopyrazine derivatives, while oxidation and reduction reactions can yield different oxidized or reduced forms of the compound .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5H-pyrrolo[2,3-B]pyrazine is unique due to the presence of the bromine atom at the 3-position, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound for synthetic chemistry and drug discovery .

Properties

IUPAC Name

3-bromo-5H-pyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-3-9-4-1-2-8-6(4)10-5/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCWQJGZBIFQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=CN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725531
Record name 3-Bromo-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260665-49-3
Record name 3-Bromo-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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